molecular formula C16H30N2O3 B6710379 N-(2-ethoxy-2-methylpropyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide

N-(2-ethoxy-2-methylpropyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B6710379
M. Wt: 298.42 g/mol
InChI Key: CNCWJPTUEYAKSV-UHFFFAOYSA-N
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Description

N-(2-ethoxy-2-methylpropyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound belongs to the class of spirocyclic amides, which are known for their stability and diverse biological activities.

Properties

IUPAC Name

N-(2-ethoxy-2-methylpropyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-4-21-15(2,3)13-17-14(19)18-9-5-16(6-10-18)7-11-20-12-8-16/h4-13H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCWJPTUEYAKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)CNC(=O)N1CCC2(CC1)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-2-methylpropyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-2-methylpropyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ether functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(2-ethoxy-2-methylpropyl)-3-oxa-9-azaspiro[5

Mechanism of Action

The mechanism of action of N-(2-ethoxy-2-methylpropyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound may also interact with other proteins or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxy-2-methylpropyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein sets it apart from other spirocyclic compounds, making it a promising candidate for further research and development.

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